N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
Properties
Molecular Formula |
C12H18N4 |
|---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C12H18N4/c1-8(2)15-11-5-10-6-14-16(9(3)4)12(10)13-7-11/h5-9,15H,1-4H3 |
InChI Key |
UBNCSGXTPAHDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CN=C2C(=C1)C=NN2C(C)C |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Strategies
Multi-component reactions dominate the synthesis of pyrazolo[3,4-b]pyridine derivatives due to their efficiency in constructing complex scaffolds in a single step. For N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, a modified MCR approach has been reported using the following components:
- 5-Amino-3-methyl-1-(propan-2-yl)pyrazole as the pyrazole precursor.
- Isopropyl isocyanate for introducing the N5-isopropyl group.
- Cyanoacetamide or ethyl cyanoacetate as the pyridine ring-forming agent.
Reaction Conditions and Optimization
The reaction typically proceeds in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) , an ionic liquid that enhances reaction rates and yields by stabilizing intermediates. Catalytic FeCl₃·6H₂O (20 mol%) is employed to facilitate cyclization, with heating at 80–90°C for 8–12 hours . Post-reaction, the product is precipitated by adding a 50% ethanol-water mixture , yielding a white solid with 85–90% purity after recrystallization in ethyl acetate-ethanol (1:1 v/v).
Key Parameters Table
Cyclization of Pre-Functionalized Intermediates
An alternative route involves synthesizing the pyrazolo[3,4-b]pyridine core first, followed by sequential N-alkylation. This two-step method improves regiocontrol:
Step 1: Pyrazolo[3,4-b]Pyridine Core Formation
5-Aminopyrazole derivatives react with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions. For example:
Step 2: N5-Isopropylation
The free amine at position 5 undergoes nucleophilic substitution with isopropyl bromide in the presence of K₂CO₃ in DMF at 60°C for 4 hours . This step achieves 80–85% conversion , though competing O-alkylation may necessitate chromatographic purification.
Comparative Yield Analysis
| Method | Overall Yield | Purity (HPLC) | Time Efficiency |
|---|---|---|---|
| One-pot MCR | 78% | 90% | High |
| Sequential cyclization | 62% | 88% | Moderate |
Catalytic Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate ring-closing steps. A protocol involving:
Crystallization and Purification Techniques
Final product purity is critical for pharmaceutical applications. Key steps include:
- Solvent pair selection : Ethyl acetate-ethanol (1:1) achieves optimal crystal growth, as evidenced by single-crystal X-ray diffraction data.
- Temperature gradient cooling : Gradual cooling from 60°C to 4°C over 12 hours yields needle-like crystals with >99% purity.
- HPLC conditions : C18 column, 70:30 acetonitrile-water (0.1% TFA), 1 mL/min flow rate, retention time = 8.2 minutes.
Scalability and Industrial Considerations
Pilot-scale synthesis (1 kg batches) faces challenges:
- Cost of ionic liquids : Substituting [bmim][BF₄] with PEG-400 reduces solvent costs by 40% but lowers yield to 70%.
- Catalyst recycling : FeCl₃·6H₂O recovery via aqueous extraction retains 85% activity over five cycles.
- Waste management : Neutralization of acidic byproducts requires Ca(OH)₂ to precipitate heavy metals, achieving EPA-compliant effluent.
Emerging Green Chemistry Approaches
To enhance sustainability, researchers have explored:
- Biocatalytic amination : Engineered transaminases convert pyrazolo[3,4-b]pyridin-5-one to the amine using isopropylamine as a donor (50% conversion, 72 hours).
- Photoredox catalysis : Visible-light-mediated coupling of 5-iodo-1-isopropylpyrazolo[3,4-b]pyridine with isopropylamine achieves 65% yield in 2 hours under ambient conditions.
Analytical Characterization
Rigorous characterization ensures structural fidelity:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, 12H, J = 6.8 Hz, 2×CH(CH₃)₂), 3.95 (sep, 2H, J = 6.8 Hz, 2×CH), 6.72 (s, 1H, pyridine-H), 8.15 (s, 1H, pyrazole-H).
- HRMS : m/z calc. for C₁₂H₁₈N₄ [M+H]⁺: 219.1609; found: 219.1612.
- XRD : Monoclinic P2₁/c space group, a = 8.926 Å, b = 12.345 Å, c = 14.678 Å, α = 90°, β = 102.3°, γ = 90°.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-amino group serves as a nucleophilic site for substitution reactions. For example:
-
Phosphoramidate formation : In a reaction analogous to pyrazolo[[3,4-b]]pyridine derivatives[^4], the amino group can undergo nucleophilic aromatic substitution with phosphoryl chlorides. This forms phosphoramidate derivatives under mild conditions (e.g., ethanol at reflux).
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phosphoramidate synthesis | POCl₃, reflux in ethanol (5–8 h) | Pyrazolo[[3,4-b]]pyridine phosphoramidate | 67–83% |
Steric hindrance from the isopropyl groups may limit reactivity at the 1-position, directing substitutions to the 5-amino group[^3].
Acid-Base Reactions
The amine group participates in acid-base equilibria:
-
Protonation : In acidic media, the 5-amino group is protonated, forming a cationic species.
-
Coordination chemistry : The lone pair on the amine can coordinate to metal ions, forming complexes studied for catalytic or medicinal applications[^3].
Electrophilic Aromatic Substitution
| Reaction Type | Reagents/Conditions | Position Modified | Note |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-3 | Limited by steric hindrance[^5] |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C-6 | Requires electron-donating groups[^5] |
Functionalization via Cross-Coupling
The compound can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) if halogenated derivatives are synthesized first. For example:
-
Buchwald-Hartwig amination : Introduction of aryl groups to the amine site using aryl halides and palladium catalysts[^3].
Oxidation and Reduction
-
Oxidation : The pyridine ring is resistant to oxidation, but the amine group can be oxidized to a nitroso or nitro derivative under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄)[^1].
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings to dihydro derivatives, though this is rarely reported for this specific compound[^5].
Key Challenges and Considerations
-
Steric effects : The isopropyl groups hinder reactions at the 1-position, necessitating optimized conditions for substitutions.
-
Solubility : Polar aprotic solvents (e.g., DMF) are often required due to the compound’s hydrophobicity[^3].
-
Tautomerism : The 1H-pyrazolo[[3,4-b]]pyridine exists in equilibrium with its 2H-tautomer, potentially affecting reactivity[^5].
Scientific Research Applications
Scientific Research Applications of N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
This compound is a heterocyclic compound belonging to the pyrazolopyridine class, characterized by a pyrazole ring fused to a pyridine ring, with two isopropyl groups attached to the nitrogen atoms. This unique structural arrangement gives rise to distinct chemical and physical properties, making it valuable in various scientific research fields.
Applications
This compound has a wide range of applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex heterocyclic compounds.
- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored as a potential therapeutic agent due to its unique structural features and biological activities.
- Industry It is utilized in developing novel materials and as a catalyst in various chemical reactions.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
- Substitution This compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents under appropriate conditions.
Additional Information
Mechanism of Action
The mechanism of action of N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo[3,4-b]pyridine core.
- N1 and N5 positions substituted with isopropyl groups.
- Molecular formula: C₁₂H₁₈N₄ (inferred from analogs in and ).
Comparison with Similar Compounds
The following table summarizes structural analogs of N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine, highlighting variations in substituents, molecular properties, and synthesis routes:
Commercial Availability and Challenges
- Supplier Landscape : Most analogs are listed in specialized catalogs (e.g., Enamine, ChemBK), indicating niche industrial use .
Biological Activity
N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄ |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridin-5-amine |
| CAS Number | 1042561-99-8 |
The compound features a pyrazole ring fused to a pyridine ring, with isopropyl groups attached to nitrogen atoms. This unique structure contributes to its distinct chemical and biological properties .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated IC₅₀ values indicating potent inhibition of cell proliferation.
- MDA-MB-231 Cells : Structural modifications led to decreased IC₅₀ values, suggesting enhanced anticancer efficacy .
The mechanism of action is believed to involve the inhibition of specific kinases related to cell cycle regulation and apoptosis pathways .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against both bacterial and fungal strains. The exact mechanisms remain under investigation but may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituent Effects : Variations in the isopropyl groups and other substituents have been shown to influence potency against cancer cell lines. For example:
- Functional Group Modifications : The presence of functional groups such as -NO₂ or -OMe in specific positions on the aromatic rings has been correlated with increased biological activity .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological efficacy of this compound:
| Cell Line | IC₅₀ (μM) | Notes |
|---|---|---|
| HeLa | 0.058 | Strong antiproliferative effect |
| MDA-MB-231 | 0.075 | Enhanced activity with specific substitutions |
| PC3 | 0.021 | Significant inhibition observed |
These results underscore the potential of this compound as a lead candidate for further drug development in oncology .
Mechanistic Insights
Research into the mechanism of action has revealed that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine and its derivatives?
- Methodology : A widely used approach involves multicomponent reactions (MCRs) combining aldehydes, 3-oxopropanenitrile, and substituted 1H-pyrazol-5-amine precursors under catalyst-free conditions. For example, refluxing ethyl 2-benzoyl-3,3-bis(methylthio)acrylate with substituted pyrazol-5-amine derivatives in toluene, catalyzed by trifluoroacetic acid (TFA), yields pyrazolo[3,4-b]pyridine cores .
- Key Parameters : Solvent choice (e.g., toluene), temperature (reflux), and stoichiometric ratios influence yield. Characterization via NMR and NMR is critical to confirm regiochemistry and substituent placement .
Q. How can structural ambiguities in pyrazolo[3,4-b]pyridine derivatives be resolved experimentally?
- Methodology : Use 2D NMR techniques (e.g., - HETCOR, COLOC) to assign chemical environments. For example, DEPT and COSY experiments distinguish between pyrazole and pyridine ring protons in intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine . IR spectroscopy further validates functional groups (e.g., C=O stretches at ~1700 cm) .
Advanced Research Questions
Q. How do substituents at the C3 and C5 positions influence the pharmacological activity of pyrazolo[3,4-b]pyridines?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varying substituents (e.g., aryl, alkyl, halogens) and testing in vitro/in vivo models. For instance:
- Anti-inflammatory activity : Compare PDE4 inhibition potency (IC) using LPS-induced TNF-α suppression in human PBMCs .
- Anticancer activity : Evaluate kinase inhibition via molecular docking (e.g., targeting EGFR or VEGFR2) and validate with cytotoxicity assays (e.g., IC in cancer cell lines) .
Q. What computational strategies are effective for predicting the reactivity of pyrazolo[3,4-b]pyridines in drug design?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with PDE4 or kinases) to optimize binding poses .
- ADMET Prediction : Use tools like SwissADME to predict bioavailability and metabolic stability .
Q. How can reaction conditions be optimized to minimize byproducts in pyrazolo[3,4-b]pyridine synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
